5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Epigenetics Bromodomain inhibition BRD4

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 228710-82-5) is a heteroaromatic building block bearing a 5-bromo substituent on the pyridine ring and a 2,5-dimethylpyrrole moiety at the 2-position. With molecular formula C₁₁H₁₁BrN₂ and molecular weight 251.12 g/mol, this compound features a bromine handle that facilitates Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for modular diversification, while the electron-rich dimethylpyrrole group modulates steric and electronic properties.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 228710-82-5
Cat. No. B1280742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
CAS228710-82-5
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=NC=C(C=C2)Br)C
InChIInChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3
InChIKeyQWMFKVNJIYNWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 228710-82-5): Procurement-Ready Building Block for Heterocyclic Synthesis


5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 228710-82-5) is a heteroaromatic building block bearing a 5-bromo substituent on the pyridine ring and a 2,5-dimethylpyrrole moiety at the 2-position. With molecular formula C₁₁H₁₁BrN₂ and molecular weight 251.12 g/mol, this compound features a bromine handle that facilitates Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for modular diversification, while the electron-rich dimethylpyrrole group modulates steric and electronic properties [1]. It is supplied as a brown oil in purities ≥95% and serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibitors, bromodomain ligands, and nitrogen-containing heterocyclic scaffolds .

1

Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig) for modular diversification

2

2,5-Dimethylpyrrole moiety provides steric and electronic modulation

3

Versatile building block for kinase inhibitor and bromodomain ligand synthesis

Why 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Cannot Be Replaced by Generic Halogenated Pyridylpyrroles


Substitution with halogen analogs or non-brominated derivatives in this scaffold class introduces divergent reactivity profiles that materially alter synthetic feasibility and biological readouts. The 5-bromo substituent provides an optimal balance of oxidative addition kinetics in cross-coupling reactions compared to the less reactive 5-chloro analog, while avoiding the light sensitivity and metabolic instability often associated with 5-iodo derivatives [1]. Furthermore, the 2,5-dimethyl substitution on the pyrrole ring confers distinct steric shielding and electron density distribution relative to unsubstituted pyrrole analogs (e.g., 5-bromo-2-(1H-pyrrol-1-yl)pyridine, CAS 383142-29-8), which may affect both coupling regioselectivity and target binding conformations . These differences render generic substitution unreliable for projects requiring reproducible cross-coupling yields, defined LogP windows, or validated target engagement profiles.

5-Chloro analog (CAS 163683-96-3)

Lower oxidative addition rate may reduce cross-coupling efficiency and require harsher conditions.

5-Iodo analog (CAS 477889-91-1)

Faster oxidative addition but increased homocoupling and limited storage stability may compromise reproducibility.

Unsubstituted pyrrole analog (CAS 383142-29-8)

Absence of 2,5-dimethyl groups alters steric profile and binding conformation, affecting biological assay context.

Comparative Evidence Guide: Differentiating 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine from Halogen and Pyrrole Analogs


BRD4 Bromodomain Inhibition: Sub-100 nM Activity Differentiates from Unsubstituted Pyrrole Analogs

In BindingDB affinity assays, 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine demonstrates BRD4 bromodomain inhibition with IC₅₀ < 100 nM in TR-FRET assays conducted in 384-well plates [1]. This activity is derived from patent data spanning US10472358, US10781209, US11059821, US11702416, and US9957268, where this compound serves as an exemplified building block (Example 44 series) for BET bromodomain inhibitor scaffolds. The 2,5-dimethyl substitution on the pyrrole is critical for achieving this potency level; the unsubstituted pyrrole analog (5-bromo-2-(1H-pyrrol-1-yl)pyridine, CAS 383142-29-8) lacks the methyl groups that contribute to hydrophobic interactions within the acetyl-lysine binding pocket, resulting in significantly attenuated binding affinity .

BRD4 inhibition IC₅₀
Class-level
< 100 nM (target) vs significantly attenuated (unsubstituted pyrrole analog)
Supports BRD4 bromodomain binding assay context
Patent-derived; confirm with independent assay
Epigenetics Bromodomain inhibition BRD4 Cancer therapeutics

LogP Differentiation: Bromo Analog Provides Higher Lipophilicity than Chloro and Fluoro Counterparts

The 5-bromo substituent confers a calculated LogP of 3.53 (XLogP3 = 3.1–3.25 depending on algorithm), substantially higher than the 5-fluoro analog (2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine, CAS 1482373-64-7, MW 190.22) and the 5-chloro analog (5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, CAS 163683-96-3, MW 206.67) [1]. While exact LogP values for the chloro and fluoro analogs are not universally standardized across databases, the bromo compound's higher molecular weight and greater polarizability predict increased LogP and membrane permeability . The 5-iodo analog (CAS 477889-91-1, MW 298.12) would theoretically exhibit even higher LogP but is rarely employed due to poor metabolic stability and C-I bond lability under reductive conditions.

Calculated LogP
Class-level
3.53 (bromo) vs ~2.2–3.0 (fluoro/chloro analogs)
Higher lipophilicity may influence membrane permeability and ADME profile
Computed only; no experimental LogP reported
Lipophilicity ADME Membrane permeability Drug design

Cross-Coupling Reactivity: Bromine Leaving Group Outperforms Chlorine in Palladium-Catalyzed Transformations

The C(sp²)-Br bond in 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine undergoes oxidative addition to Pd(0) species with significantly faster kinetics than the corresponding C-Cl bond in the 5-chloro analog (CAS 163683-96-3) . This differential reactivity is well-established across pyridine halides: 2-bromopyridines typically require milder conditions (lower catalyst loading, reduced temperature, shorter reaction times) than 2-chloropyridines for Suzuki, Negishi, and Buchwald-Hartwig couplings [1]. Conversely, the C-Br bond offers superior stability and handling characteristics compared to the C-I bond of the 5-iodo analog (CAS 477889-91-1), which is prone to photolytic and thermal decomposition during storage and reaction setup. The bromo compound thus represents the empirical 'sweet spot' for both synthetic reliability and reaction scope breadth.

Cross-coupling reactivity
Class-level
C-Br: optimal balance; C-Cl: slower; C-I: faster but less stable
Bromo handle supports standard Pd conditions and scalable synthesis
Qualitative ordering; confirm for specific substrate
Cross-coupling Suzuki-Miyaura Palladium catalysis C-C bond formation

Synthesis Yield Benchmarking: 92% Isolated Yield Under Optimized Paal-Knorr Conditions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is synthesized via Paal-Knorr condensation between 2-amino-5-bromopyridine and 2,5-hexanedione (acetonylacetone), achieving an isolated yield of 92% after silica gel chromatography (ethyl acetate:pentane, 1:3) . This high-yielding protocol is fully characterized by ¹H NMR (CDCl₃, 400 MHz: δ 2.18 (s, 6H), 5.90 (s, 2H), 7.11 (d, 1H), 7.92 (d, 1H), 8.62 (s, 1H)) and LRMS (m/z 253 [M-H]⁺). While comparable yields may be achievable for the chloro analog via analogous Paal-Knorr conditions, the bromo compound benefits from the commercial availability of 2-amino-5-bromopyridine as an inexpensive starting material, whereas 2-amino-5-fluoropyridine and 2-amino-5-iodopyridine are less commonly stocked and typically command higher unit prices [1].

Isolated yield
Cross-study comparable
92%
Validated synthesis route supports procurement decisions
Paal-Knorr conditions; comparator yields unverified
Synthetic methodology Paal-Knorr reaction Process chemistry Yield optimization

Patent-Documented Utility: Validated Intermediate in Incyte BET Bromodomain Inhibitor Scaffolds

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is explicitly disclosed as a synthetic intermediate (Example 44 series) across multiple Incyte Corporation patents covering BET bromodomain inhibitors, including US10472358, US10781209, US11059821, US11702416, and US9957268 [1]. The compound serves as a key building block for constructing elaborated pyridyl-pyrrole scaffolds that engage the acetyl-lysine binding pocket of BRD4. This multi-patent validation contrasts with the 5-chloro and 5-fluoro analogs, which do not appear in the same patent exemplification series, suggesting that the bromo substitution pattern was specifically selected for the disclosed SAR exploration. Additionally, Chinese patent CN-112575044-A identifies this compound class in the context of CDK4/6 inhibitor intermediate synthesis, further expanding the documented application scope .

Patent exemplification
Head-to-head
≥6 patents (bromo) vs 0 verified (chloro/fluoro analogs)
Documented precedent in BET bromodomain inhibitor scaffolds
Incyte portfolio; verify relevance to your target
Patent analysis BET inhibitors Drug discovery Incyte Corporation

Computational Property Profile: TPSA and Hydrogen Bonding Parameters Distinguish from Des-methyl and Des-bromo Analogs

The computed topological polar surface area (TPSA) for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is 17.82 Ų, with zero hydrogen bond donors and two hydrogen bond acceptors (the pyridine nitrogen and the pyrrole nitrogen) . This profile indicates high predicted membrane permeability and blood-brain barrier penetration potential. In comparison, removal of the 5-bromo substituent (yielding the unsubstituted parent, CAS 32570-88-0) alters both electronic distribution and LogP without changing the TPSA; however, the bromine atom serves as the sole synthetic diversification handle. Removal of the 2,5-dimethyl groups (yielding 5-bromo-2-(1H-pyrrol-1-yl)pyridine, CAS 383142-29-8) reduces steric bulk but may increase susceptibility to metabolic oxidation at the pyrrole α-positions . The combination of a single rotatable bond (between pyridine and pyrrole rings) and a relatively rigid conjugated system makes this compound an attractive scaffold for generating conformationally constrained analogs.

Computed descriptors
Class-level
TPSA 17.82 Ų, HBA 2, HBD 0, 1 rotatable bond
Profile suggests potential CNS permeability
In silico only; requires experimental validation
In silico ADME Drug-likeness Molecular descriptors Lead optimization

Procurement-Relevant Application Scenarios for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 228710-82-5)


Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Lead Optimization

Based on the documented BRD4 inhibition with IC₅₀ < 100 nM and patent exemplification across Incyte's BET inhibitor portfolio, this compound serves as a validated starting point for medicinal chemistry teams targeting epigenetic readers [1]. The 5-bromo handle enables Suzuki coupling with diverse aryl/heteroaryl boronic acids to explore the WPF shelf and ZA channel of the BRD4 acetyl-lysine binding pocket, while the 2,5-dimethylpyrrole moiety contributes essential hydrophobic contacts. Procurement of this specific bromo analog ensures alignment with published SAR, reducing the risk of activity cliffs encountered when substituting with chloro or unsubstituted pyrrole analogs.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The balanced oxidative addition kinetics of the C-Br bond enable high-throughput parallel synthesis using standard Suzuki-Miyaura conditions with Pd(dppf)Cl₂ or Pd(PPh₃)₄ [1]. Unlike the 5-chloro analog (CAS 163683-96-3), which may require specialized electron-rich phosphine ligands and extended reaction times, the bromo compound is compatible with 24- to 96-well plate formats under uniform conditions, facilitating SAR exploration across diverse boronic acid/ester inputs. The 92% validated synthetic yield further supports reliable in-house resynthesis if required .

Kinase Inhibitor Intermediate Supply for CDK4/6 Programs

Chinese patent CN-112575044-A discloses the use of this compound class as an intermediate in the preparation of CDK4/6 inhibitor key intermediates via chemoenzymatic methods [1]. For CDK inhibitor development programs, the bromo analog provides a structurally characterized entry point with established synthetic precedent. The 2,5-dimethylpyrrole-pyridine core appears in multiple kinase inhibitor chemotypes, and the bromine atom offers a versatile vector for late-stage diversification to modulate hinge-binding interactions.

CNS-Penetrant Lead Generation Requiring Low TPSA Building Blocks

With TPSA = 17.82 Ų, zero hydrogen bond donors, and LogP = 3.53, this compound meets key in silico criteria for blood-brain barrier penetration [1]. The combination of a rigid, conjugated bicyclic system and a single rotatable bond yields a conformationally constrained scaffold suitable for CNS drug discovery programs. Compared to the 5-fluoro analog (lower LogP) and 5-iodo analog (metabolic liability), the bromo derivative offers an empirical balance of lipophilicity and metabolic stability informed by the extensive patent literature .

Application
Selection Property
Validation Focus
BRD4 bromodomain lead optimization
Bromo handle for diversification; 2,5-dimethylpyrrole for hydrophobic contacts
BRD4 binding assay endpoint confirmation; patent SAR alignment
Parallel library synthesis
Balanced oxidative addition kinetics for standard Pd catalysts
Cross-coupling yield and throughput under parallel conditions
CDK inhibitor intermediate supply
Structurally characterized intermediate with chemoenzymatic route precedent
Synthetic reproducibility; kinase panel profiling
CNS-penetrant lead generation
Low TPSA and high LogP profile
Permeability assay and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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